molecular formula C9H15N3 B15056878 1-((3-Methylcyclobutyl)methyl)-1H-pyrazol-3-amine CAS No. 1707391-31-8

1-((3-Methylcyclobutyl)methyl)-1H-pyrazol-3-amine

Katalognummer: B15056878
CAS-Nummer: 1707391-31-8
Molekulargewicht: 165.24 g/mol
InChI-Schlüssel: PCPPFNSVQCUSEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((3-Methylcyclobutyl)methyl)-1H-pyrazol-3-amine is an organic compound that features a cyclobutyl ring substituted with a methyl group and a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Methylcyclobutyl)methyl)-1H-pyrazol-3-amine typically involves multiple steps One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as palladium or boron compounds, may be used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-((3-Methylcyclobutyl)methyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-((3-Methylcyclobutyl)methyl)-1H-pyrazol-3-amine has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-((3-Methylcyclobutyl)methyl)-1H-pyrazol-3-amine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other cyclobutyl and pyrazole derivatives, such as:

  • 1-Methylcyclobutylamine
  • 3-Methylpyrazole
  • Cyclobutylmethylamine

Uniqueness

1-((3-Methylcyclobutyl)methyl)-1H-pyrazol-3-amine is unique due to its specific combination of a cyclobutyl ring and a pyrazole ring, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

1707391-31-8

Molekularformel

C9H15N3

Molekulargewicht

165.24 g/mol

IUPAC-Name

1-[(3-methylcyclobutyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C9H15N3/c1-7-4-8(5-7)6-12-3-2-9(10)11-12/h2-3,7-8H,4-6H2,1H3,(H2,10,11)

InChI-Schlüssel

PCPPFNSVQCUSEF-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(C1)CN2C=CC(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.